

High-Resolution Mass Spectrometry (HRMS) data for C₈H₁₄O

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Compound of Interest

Compound Name: 2,2-Dimethylhex-5-enal

CAS No.: 52278-99-6

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HRMS Comparison Guide: C₈H₁₄O Isomer Differentiation

Executive Summary: The C₈H₁₄O Challenge

In drug development and natural product research, the formula C₈H₁₄O represents a classic analytical challenge. It corresponds to a Degree of Unsaturation (DoU) of 2, encompassing diverse structural isomers such as 6-methyl-5-hepten-2-one (Sulcatone), Cyclooctanone, and various octadienols.

While low-resolution MS (e.g., single quad) can confirm the nominal mass (126 Da), it fails to distinguish these isomers from isobaric interferences or resolve the fine isotopic structure required for definitive formula confirmation. This guide compares the performance of Orbitrap and Q-TOF technologies in resolving these species and provides a validated protocol for their differentiation.

Technology Comparison: Orbitrap vs. Q-TOF

For small molecule analysis (<500 Da), the choice of analyzer dictates the confidence level of identification.

Comparative Performance Matrix

Feature	Orbitrap (e.g., Q Exactive)	Q-TOF (e.g., Agilent 6500 series)	Verdict for C8H14O
Resolving Power (FWHM)	Ultra-High (>140,000 @ m/z 200)	High (30,000 - 60,000)	Orbitrap wins for resolving isobars in complex matrices.
Mass Accuracy	< 1-3 ppm (Internal Cal.)	< 1-5 ppm (Internal Cal.)	Tie; both sufficient for formula confirmation.
Acquisition Speed	Slower (Hz drops as Res increases)	Fast (>50 Hz MS/MS)	Q-TOF is superior for UHPLC peaks (<2s width).
Dynamic Range	Limited by Space Charge (AGC)	High (TDC/ADC detection)	Q-TOF better for quantitation in high-background samples.
Isotopic Fidelity	Excellent (Fine structure visible)	Good	Orbitrap allows confirmation via 34S/18O fine structure if relevant.

Expert Insight: For C8H14O, the primary challenge is not just exact mass, but fragmentation specificity. While the Orbitrap offers superior resolution to remove background noise (increasing signal-to-noise for low-abundance isomers), the Q-TOF's speed is advantageous if you are separating 10+ isomers in a fast GC or UHPLC run.

Experimental Protocol: Isomer Differentiation

Objective: Definitively distinguish Sulcatone (linear) from Cyclooctanone (cyclic) and 2-Octyn-1-ol (alkyne alcohol).

A. Sample Preparation & Ionization[1][2][3]

- Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
- Ionization Source:
 - Preferred: APCI (Atmospheric Pressure Chemical Ionization).^[1] C₈H₁₄O ketones are semi-volatile and moderately polar. ESI efficiency may be low for simple aliphatic ketones. APCI provides robust generation.
 - Alternative: GC-HRMS (EI/CI). If available, GC provides superior chromatographic resolution for these volatile isomers.

B. Acquisition Parameters (Orbitrap Focus)

- Polarity: Positive
- Resolution: 70,000 @ m/z 200 (Sufficient to exclude C₇H₁₀O₂ interferences).
- AGC Target:
(Prevent space charge).
- Mass Range: m/z 50 – 300.
- Lock Mass: Diisooctyl phthalate (m/z 391.2843) or polysiloxane background.

C. Fragmentation Strategy (MS/MS)

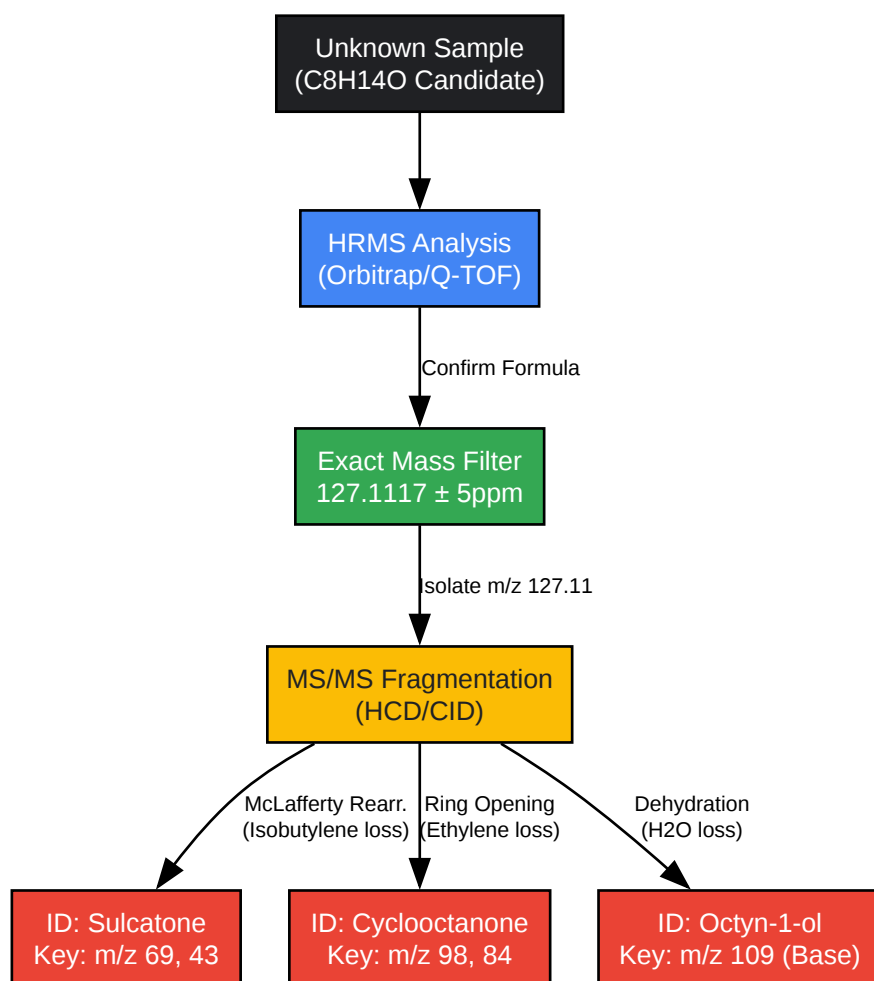
To distinguish isomers, we utilize HCD (Higher-energy Collisional Dissociation) with stepped Normalized Collision Energy (NCE: 20, 40, 60).

Data Table: Diagnostic Fragments

Isomer	Structure Type	Precursor ()	Key Fragments (m/z)	Mechanistic Origin
Sulcatone	Linear Ketone	127.1117	109.1012 (loss) 69.0699 (Base Peak) 43.0184	McLafferty rearrangement yields isobutylene loss; Acetyl cation.
Cyclooctanone	Cyclic Ketone	127.1117	98.0726 84.0570 55.0542	Ring opening followed by ethylene loss ().
2-Octyn-1-ol	Alkyne Alcohol	127.1117	109.1012 (Dominant) 95.08 55	Rapid water loss (unstable molecular ion in EI, but visible in APCI).

Workflow Visualization

The following diagram illustrates the decision logic for differentiating C₈H₁₄O isomers using HRMS data.



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Caption: Logical workflow for the structural elucidation of C₈H₁₄O isomers using HRMS and MS/MS fragmentation pathways.

Critical Analysis & Self-Validation

Why this protocol works:

- Exact Mass is not enough: All three isomers share the exact mass 126.1045. Relying solely on MS1 would lead to false positives.
- Energy Stepping: Small molecules often have narrow optimal fragmentation energies. Using stepped NCE (20-60 eV) ensures we capture both the survival of the molecular ion (soft) and the diagnostic skeletal cleavages (hard).

- Source Selection: We specifically recommend APCI over ESI. Aliphatic ketones lack strong basic sites; ESI often results in poor sensitivity or reliance on sodium adducts (), which fragment poorly. APCI forces protonation, yielding cleaner MS/MS spectra [1].

Common Pitfall:

- Interference: The isotope of a contaminant with formula C₇H₁₀O₂ (MW 126.0681) is easily resolved from C₈H₁₄O (126.1045) with a resolution of >15,000. However, an isomer like trans-2-octenal (C₈H₁₄O) requires chromatographic separation or unique fragments (e.g., aldehyde-specific losses) to distinguish from the ketones.

References

- NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 6-Methyl-5-hepten-2-one. National Institute of Standards and Technology. [\[Link\]](#)
- Scientific Instrument Services. (2024). Exact Mass Calculator. [\[Link\]](#)

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Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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